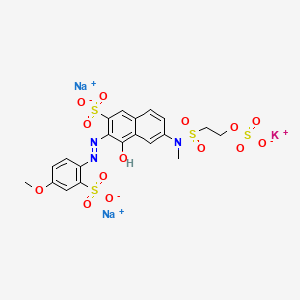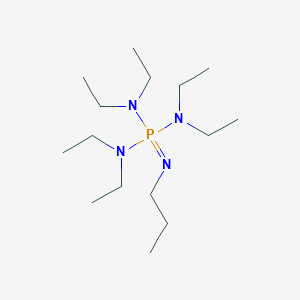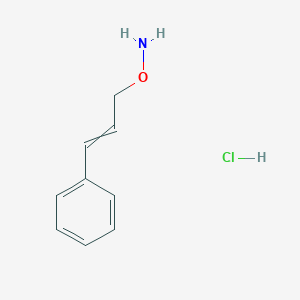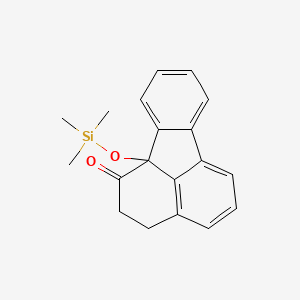
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopentadecanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclopentadecanone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride from sodium benzenesulfonate . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using chlorosulfonic acid and benzene, followed by subsequent reactions to introduce the hydroxy and cyclopentadecanone functionalities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonates.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
Sulfanilic acid: Contains a sulfonamide group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is unique due to its combination of a large cyclopentadecanone ring with a benzenesulfonyl group, providing distinct chemical and physical properties that are not found in simpler sulfonyl compounds .
Propriétés
Numéro CAS |
85037-97-4 |
|---|---|
Formule moléculaire |
C21H32O4S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-5-hydroxycyclopentadecan-1-one |
InChI |
InChI=1S/C21H32O4S/c22-18-12-8-5-3-1-2-4-6-11-15-20(23)21(17-16-18)26(24,25)19-13-9-7-10-14-19/h7,9-10,13-14,18,21-22H,1-6,8,11-12,15-17H2 |
Clé InChI |
IGLWIBVYVGUQFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=O)C(CCC(CCCC1)O)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)



![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)






